molecular formula C15H24N2O B1306417 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol CAS No. 198823-22-2

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Cat. No.: B1306417
CAS No.: 198823-22-2
M. Wt: 248.36 g/mol
InChI Key: QLTWYVLPFXWGIX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • δ 7.30–7.20 (m, 5H, aromatic protons of benzyl).
  • δ 3.65 (t, $$ J = 6.4 \, \text{Hz} $$, 2H, CH2OH).
  • δ 2.80–2.40 (m, 8H, piperidine and N–CH2–CH2–NH).
  • δ 1.70–1.40 (m, 4H, piperidine ring CH2).

13C NMR (100 MHz, CDCl3) :

  • δ 138.5 (quaternary aromatic carbon).
  • δ 62.1 (CH2OH).
  • δ 54.3 (piperidine N–CH2).
  • δ 45.8 (N–CH2–CH2–NH).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3300–3500 (broad, O–H and N–H stretches).
  • 2800–3000 (C–H stretches).
  • 1600–1450 (aromatic C=C).
  • 1100–1050 (C–O stretch).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 248.36 [M+H]+.
  • Fragmentation pathways:
    • Loss of benzyl group (m/z 157).
    • Cleavage of the piperidine ring (m/z 98).

Crystallographic Studies and Solid-State Properties

While single-crystal X-ray diffraction data for this compound remains unreported, related piperidine derivatives exhibit:

  • Monoclinic crystal systems with space group $$ P2_1/c $$.
  • Hydrogen-bonding networks between hydroxyl and amine groups.

Predicted solid-state properties:

  • Melting point : ~120–140°C (estimated from analogs).
  • Solubility : Moderate in polar solvents (e.g., ethanol, DMSO).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on the hydroxyl oxygen and piperidine nitrogen.

Key computational insights:

Parameter Value
Dipole moment 3.8 Debye
Mulliken charges O: −0.65, N: −0.35
Bond order (C–N) 1.45

The propanolamine chain exhibits partial charge transfer to the piperidine ring, stabilizing the molecular structure.

Properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTWYVLPFXWGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390022
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198823-22-2
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for various receptors and its implications in antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a benzyl group and an amino alcohol moiety. Its chemical structure can be represented as follows:

C14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}

This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research has shown that certain piperidine analogs exhibit micromolar activity against coronaviruses, including SARS-CoV-2. For instance, a study evaluated various 1,4,4-trisubstituted piperidines and identified several compounds with notable antiviral efficacy against human coronavirus 229E and SARS-CoV-2 .

Table 1: Antiviral Efficacy of Piperidine Derivatives

CompoundActivity (µM)Target Virus
This compoundTBDSARS-CoV-2
Other 1,4,4-TrisubstitutedMicromolarHCoV-229E

2. Chemokine Receptor Antagonism

The compound has also been investigated for its role as a chemokine receptor antagonist. A related series of benzyl-piperidines demonstrated potent antagonism at CCR3 receptors, which are implicated in inflammatory responses and allergic reactions. The structure-activity relationship (SAR) studies indicated that specific modifications to the piperidine ring significantly enhance binding potency and functional antagonism .

Table 2: CCR3 Antagonism Potency

CompoundIC50 (nM)Mechanism
This compoundTBDCCR3 Antagonist
Benzyl-Piperidine AnalogLow NanomolarCCR3 Antagonist

3. Neuroprotective Effects

Another area of investigation is the neuroprotective properties of related piperidine compounds. For example, certain derivatives have shown promise in mitigating chemotherapy-induced peripheral neuropathy (CIPN) by inhibiting inflammatory pathways associated with neuroinflammation . Although specific data on this compound in this context is limited, the structural similarities suggest potential neuroprotective effects.

Case Study: Antiviral Screening

In a recent screening of piperidine derivatives against viral targets, researchers synthesized a series of compounds based on the core structure of this compound. The study aimed to optimize antiviral activity through systematic modifications to the benzyl and piperidine moieties. Results indicated that certain substitutions led to enhanced potency against SARS-CoV viruses while maintaining low cytotoxicity levels .

Case Study: CCR3 Receptor Antagonism

A study focused on the SAR of benzyl-piperidines revealed that introducing N-(alkyl) substituents significantly improved CCR3 receptor antagonism. This research underscores the importance of structural modifications in enhancing biological activity and provides a framework for further development of therapeutic agents targeting inflammatory conditions .

Scientific Research Applications

The compound exhibits significant biological activities, including:

  • Antiviral Activity
  • Chemokine Receptor Antagonism
  • Neuroprotective Effects

Antiviral Activity

Recent studies have highlighted the antiviral potential of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, particularly against coronaviruses such as SARS-CoV-2. Research indicates that piperidine derivatives can exhibit micromolar activity against various viral strains.

Table 1: Antiviral Efficacy of Piperidine Derivatives

CompoundActivity (µM)Target Virus
This compoundTBDSARS-CoV-2
Other 1,4,4-Trisubstituted DerivativesMicromolarHCoV-229E

Chemokine Receptor Antagonism

The compound has been investigated for its role as an antagonist at chemokine receptors, particularly CCR3, which is involved in inflammatory responses. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance binding potency.

Table 2: CCR3 Antagonism Potency

CompoundIC50 (nM)Mechanism
This compoundTBDCCR3 Antagonist
Benzyl-Piperidine AnalogLow NanomolarCCR3 Antagonist

Neuroprotective Effects

Research into the neuroprotective properties of related piperidine compounds suggests potential applications in mitigating chemotherapy-induced peripheral neuropathy (CIPN). While specific data on this compound is limited, its structural similarities indicate possible neuroprotective effects.

Case Study 1: Antiviral Screening

In a recent study, researchers synthesized a series of piperidine derivatives based on the structure of this compound. The goal was to optimize antiviral activity through systematic modifications. Results indicated that certain substitutions significantly enhanced potency against SARS-CoV viruses while maintaining low cytotoxicity levels.

Case Study 2: CCR3 Receptor Antagonism

A focused study on SAR revealed that introducing N-(alkyl) substituents improved CCR3 receptor antagonism significantly. This research underscores the importance of structural modifications in enhancing biological activity and provides a framework for developing therapeutic agents targeting inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound lacks detailed synthesis protocols in the evidence, but its derivatives (CN016-2 and CN004) involve multi-step reactions with moderate to high yields (64–89%). Substitutions with morpholine (CN004) improve reaction efficiency compared to chloro-pyrimidine (CN016-2) .
  • Structural Modifications : Derivatives like CN016-2 and CN004 incorporate pyrimidine and triazole rings, which may enhance binding affinity in neuroprotective applications. In contrast, 3-(1H-imidazol-5-yl)propan-1-ol replaces the benzyl-piperidine group with an imidazole ring, simplifying the structure but reducing molecular weight .

Pharmacological Potential and Commercial Availability

Table 2: Functional and Commercial Profiles
Compound Name Proposed Activity Commercial Availability Suppliers
3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol Not explicitly reported Limited 0
CN016-2 Neuroprotective (in vitro) Research-use only Not listed
CN004 Neuroprotective (in vitro) Research-use only Not listed
3-(1H-imidazol-5-yl)propan-1-ol Not reported Available Multiple†

†Suppliers for imidazole derivatives are listed in and .

Key Observations :

  • Neuroprotective Derivatives : CN016-2 and CN004 are explicitly studied for neuroprotection against paclitaxel-induced neuropathy, though their exact mechanisms remain unspecified .
  • In contrast, simpler analogues like 3-(1H-imidazol-5-yl)propan-1-ol are commercially available, likely due to simpler synthesis and broader applications .

Critical Analysis of Structural and Functional Trade-offs

  • Piperidine vs. Imidazole Scaffolds : The benzyl-piperidine group in the target compound may offer better blood-brain barrier penetration compared to imidazole-based analogues, which are more polar . However, imidazole derivatives benefit from established synthetic protocols and commercial availability.

Preparation Methods

Common Routes to 1-Benzyl-4-piperidone Intermediates

1-Benzyl-4-piperidone is a crucial intermediate for the synthesis of the target compound. Its preparation methods include:

  • Nucleophilic substitution of 4-piperidone or its hydrochloride salt with benzyl halides (e.g., benzyl bromide or chloride). This method involves the reaction of the piperidone nitrogen with benzyl halide under basic conditions to yield 1-benzyl-4-piperidone. However, the reactants are often expensive and sensitive to storage, limiting industrial scalability.

  • Reduction of 1-benzoyl-4-piperidone using triethylsilane as a reducing agent. This method provides the benzylated piperidone but requires careful handling due to the flammability and hydrogen gas evolution risks associated with triethylsilane.

  • One-pot synthesis involving benzylamine and acrylate : Benzylamine is reacted with an acrylate in an organic solvent at 50–60 °C for 9–24 hours, followed by base treatment at 50–85 °C. This method reduces byproduct formation and improves purity and yield, making it suitable for industrial production.

Method Key Reagents Conditions Advantages Disadvantages
Nucleophilic substitution 4-piperidone + benzyl halide Basic medium, room temp to reflux Straightforward, known chemistry Expensive reagents, storage issues
Reduction with triethylsilane 1-benzoyl-4-piperidone + triethylsilane Controlled reduction, inert atmosphere Direct reduction to product Flammable reagents, safety risks
One-pot benzylamine + acrylate Benzylamine + acrylate + base 50–85 °C, 9–24 h High purity, scalable Requires precise control of molar ratios

Introduction of the 3-(Amino)propan-1-ol Side Chain

The attachment of the 3-(amino)propan-1-ol moiety to the piperidine ring nitrogen or at the 4-position is typically achieved by:

  • Alkylation with ω-(benzofuran-2-yl)alkyl methanesulfonates or similar alkylating agents in acetonitrile at 40 °C for 24 hours, followed by extraction and chromatographic purification.

  • Reductive amination of 1-benzyl-4-piperidone derivatives with amino alcohols (e.g., 3-aminopropanol) using reducing agents such as sodium triacetoxyborohydride. This step forms the secondary amine linkage and introduces the propanol side chain.

  • Two-step synthesis involving acylation and reduction : Acylation of the piperidine nitrogen with phenylalkyl acid chlorides in dichloromethane with triethylamine, followed by reduction of the amide intermediate with lithium aluminum hydride to yield the amino alcohol.

Step Reagents/Conditions Outcome Notes
Alkylation Methanesulfonate derivative, acetonitrile, 40 °C, 24 h Aminoalkylated intermediate Requires chromatographic purification
Reductive amination 1-Benzyl-4-piperidone + 3-aminopropanol + NaBH(OAc)3 Formation of amino-propanol side chain Moisture sensitive reagents, sealed tube often used
Acylation + reduction Acid chloride + TEA, then LiAlH4 reduction Amide intermediate to amino alcohol Multi-step, requires careful handling

Purification and Yield Considerations

  • Purification is commonly performed by silica gel flash chromatography after each key step to ensure high purity of intermediates and final product.

  • Yields vary depending on the method, with some reported overall yields as low as 13.6% in complex multi-step syntheses involving protection/deprotection and chromatographic steps.

  • Newer methods aim to improve yield, reduce hazardous reagents, and simplify the process for scale-up.

Challenges and Improvements in Preparation

  • Traditional methods often involve expensive, moisture-sensitive, or pyrophoric reagents (e.g., sodium triacetoxyborohydride, sodium hydride, benzyl bromide), which complicate large-scale synthesis.

  • High-pressure hydrogenation and chiral catalyst loadings used in some asymmetric syntheses increase cost and risk.

  • Recent patents and research emphasize developing cost-effective, environmentally friendly, and energy-efficient processes that avoid hazardous reagents and reduce chromatographic steps.

  • The one-pot acrylate-benzylamine method and improved reductive amination protocols represent significant advances toward industrial feasibility.

Summary Table of Preparation Methods for this compound

Preparation Stage Method/Reaction Type Key Reagents/Conditions Advantages Limitations
1-Benzylpiperidine core Nucleophilic substitution 4-piperidone + benzyl halide, base Simple, known chemistry Expensive, storage sensitive
Reduction 1-benzoyl-4-piperidone + triethylsilane Direct reduction Flammable reagents, safety risks
One-pot acrylate reaction Benzylamine + acrylate + base, 50–85 °C High purity, scalable Requires precise control
Aminopropanol side chain Alkylation Methanesulfonate derivatives, acetonitrile, 40 °C Effective alkylation Requires chromatography
Reductive amination 1-Benzyl-4-piperidone + 3-aminopropanol + NaBH(OAc)3 Efficient amine formation Moisture sensitive reagents
Acylation + reduction Acid chloride + TEA, LiAlH4 High selectivity Multi-step, hazardous reagents
Purification Silica gel chromatography Standard solvents High purity Time-consuming, costly

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol in academic research?

  • Methodology : The compound can be synthesized via reductive amination of 1-benzyl-4-piperidone with propanolamine derivatives. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane, under argon with acetic acid as a catalyst, is a validated approach for analogous piperidine-based compounds . Alternative routes include acylation using propionyl chloride in the presence of triethylamine .
  • Key Considerations : Optimize reaction time (e.g., 12–24 hours) and stoichiometric ratios (amine:ketone = 1.2:1) to minimize by-products.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.24–7.40 ppm, piperidine methylene signals at δ 2.29–3.78 ppm) .
  • GC/MS : Retention time (Rt = 21.23 min) and molecular ion peak (m/z 380) for structural validation .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm.

Q. What safety precautions are necessary when handling this compound?

  • Protocols :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid contact with skin/eyes; wash thoroughly with water if exposed .
  • Store in sealed containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the reductive amination step to improve yield and purity?

  • Strategies :

  • Solvent Selection : Dichloroethane improves reaction efficiency compared to THF due to better solubility of intermediates .
  • Catalyst Loading : STAB (2.5 eq.) with acetic acid (1.2 eq.) enhances stereochemical control.
  • Post-Reaction Workup : Basify with aqueous ammonia (30 mL) and extract with CHCl₃ to isolate the product .
    • Data : Yield improvements from 26% to 79.9% have been reported for structurally related compounds by adjusting these parameters .

Q. How can computational methods predict the biological activity of this compound?

  • Approaches :

  • Molecular Docking : Target opioid receptors (e.g., μ-opioid receptor) using AutoDock Vina, leveraging structural similarities to fentanyl analogs .
  • ADMET Profiling : Use SwissADME to predict bioavailability, blood-brain barrier permeability, and metabolic stability.

Q. How to resolve discrepancies in reported spectroscopic data for this compound?

  • Troubleshooting :

  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental data with databases (e.g., PubChem, DSSTox) for fluorophenyl analogs, which show consistent δ 7.40–7.24 ppm aromatic patterns .

Data Contradiction Analysis

Parameter Study A ( ) Study B ( ) Resolution Strategy
Reductive Amination Yield 26% (using Taber’s method) 79.9% (STAB optimization) Optimize catalyst (STAB > NaBH₄) and solvent (dichloroethane > methanol).
By-Products N-Benzyl impurities Oxalic acid adducts Purify via recrystallization in 2-propanol.

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